molecular formula C16H19NO3 B2487068 (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 1251711-59-7

(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2487068
CAS No.: 1251711-59-7
M. Wt: 273.332
InChI Key: GSEGKYAQBLVVEN-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one , with the CAS number 1251711-59-7 , is a synthetic organic molecule that features a furan ring and a piperidine moiety. Its biological activity is of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit promising antimicrobial properties. For example, studies have shown that various furan derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL to 2.6 g/mL for different derivatives . The presence of the furan ring is believed to enhance the interaction with microbial targets, leading to effective inhibition.

CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus128
Furan Derivative 3Proteus vulgaris256

Anti-inflammatory Properties

Furan derivatives have also been studied for their anti-inflammatory effects. A notable study demonstrated that certain furan-based compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. These compounds were able to modulate pathways involved in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of furan-containing compounds has been explored in various models. For instance, compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive function .

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, several furan derivatives were synthesized and tested against common pathogens. The study found that the compound exhibited superior activity against gram-positive bacteria compared to standard antibiotics like ceftriaxone. This supports its potential use in developing new antimicrobial agents .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of furan derivatives in animal models of Alzheimer’s disease. The results indicated that these compounds reduced neuroinflammation and improved memory retention in treated subjects compared to controls, highlighting their therapeutic potential .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEGKYAQBLVVEN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCC1CCCN(C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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